molecular formula C16H22N2O B4570814 Pyrrolidin-1-yl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone

Pyrrolidin-1-yl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone

Cat. No.: B4570814
M. Wt: 258.36 g/mol
InChI Key: LDDNVRRKTNEOMT-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone is a synthetic compound characterized by the presence of two pyrrolidine rings attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone typically involves the reaction of pyrrolidine with a suitable benzyl halide derivative under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine rings or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Pyrrolidin-1-yl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are investigated to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group.

    Pyrrolidin-2,5-dione: Another derivative with two carbonyl groups.

Uniqueness

Pyrrolidin-1-yl[4-(pyrrolidin-1-ylmethyl)phenyl]methanone is unique due to its dual pyrrolidine rings attached to a phenyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

pyrrolidin-1-yl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-16(18-11-3-4-12-18)15-7-5-14(6-8-15)13-17-9-1-2-10-17/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDNVRRKTNEOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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